Home > Products > Screening Compounds P28488 > Lesinurad sodium
Lesinurad sodium - 1151516-14-1

Lesinurad sodium

Catalog Number: EVT-253175
CAS Number: 1151516-14-1
Molecular Formula: C17H13BrN3NaO2S
Molecular Weight: 426.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lesinurad sodium (systematic name: Sodium 2-((5-bromo-4-((4-cyclopropylnaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate) is a selective uric acid reabsorption inhibitor (SURI) that acts on uric acid transporter 1 (URAT1). It is classified as a uricosuric agent and is a subject of significant interest in scientific research, particularly in the fields of crystal engineering, drug delivery, and sodium-ion battery technology.

Lesinurad

    Compound Description: Lesinurad is a selective uric acid reabsorption inhibitor (SURI). It works by selectively inhibiting urate transporter 1 (URAT1), thereby increasing the excretion of uric acid in the urine. Lesinurad is used in combination with a xanthine oxidase inhibitor (XOI), such as allopurinol or febuxostat, to treat hyperuricemia in adults with gout who have not achieved target serum uric acid levels with an adequate dose of an XOI alone [, , , ].

Sodium 2-((5-bromo-4-((4-cyclopropyl-naphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (1c)

    Compound Description: This compound, designated as 1c in the study, served as a potent lead compound based on lesinurad. The study aimed to understand the structure-activity relationship (SAR) of lesinurad and potentially identify even more potent URAT1 inhibitors [].

    Relevance: Compound 1c is structurally very similar to Lesinurad Sodium. Both compounds share a common naphthyltriazolylmethane core. The key distinction lies in the substitution pattern on the naphthyl ring. This structural similarity suggests that 1c might exhibit similar biological activity to Lesinurad Sodium, specifically as a URAT1 inhibitor [].

Sodium 2-((5-bromo-4-((4-n-propylnaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (1j)

    Compound Description: This compound, designated as 1j in the study, was identified as a highly active URAT1 inhibitor. It exhibited a 78-fold higher potency compared to the parent compound, Lesinurad, in inhibiting URAT1-mediated uric acid uptake in human embryonic kidney cells [].

    Relevance: Compound 1j, along with Lesinurad Sodium, belongs to the naphthyltriazolylmethane class of compounds, indicating a shared core structure. The primary structural difference between 1j and Lesinurad Sodium lies in the substitution on the naphthyl ring. This close structural similarity suggests that both compounds likely interact with the URAT1 target similarly, contributing to their inhibitory activity [].

Sodium 2-((5-bromo-4-((4-bromonaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (1m)

    Compound Description: This compound, designated as 1m in the study, emerged as another highly potent URAT1 inhibitor. It demonstrated a remarkable 76-fold increase in potency compared to Lesinurad in inhibiting URAT1-mediated uric acid uptake in human embryonic kidney cells [].

    Relevance: Compound 1m shares a structural resemblance with Lesinurad Sodium, both belonging to the naphthyltriazolylmethane family of compounds, indicating a common core structure. The key structural difference lies in the substitution pattern on the naphthyl ring. This structural analogy suggests that both 1m and Lesinurad Sodium potentially bind to and inhibit the URAT1 target in a comparable manner [].

Allopurinol

    Compound Description: Allopurinol is a xanthine oxidase inhibitor (XOI) [, , , ]. XOIs lower uric acid levels by inhibiting the enzyme xanthine oxidase, which is responsible for the breakdown of purines into uric acid.

    Relevance: Allopurinol is often used in combination with Lesinurad Sodium in the treatment of gout [, , , ]. While they are not structurally related, they have a synergistic effect in lowering serum uric acid levels.

    Compound Description: Similar to allopurinol, Febuxostat is also a xanthine oxidase inhibitor (XOI) [, , ]. It reduces uric acid production by inhibiting xanthine oxidase.

    Relevance: Febuxostat is another XOI that can be used in combination with Lesinurad Sodium for managing gout [, , ]. While not structurally similar to Lesinurad Sodium, their combined use enhances the reduction of serum uric acid levels.

Overview

Lesinurad sodium is a pharmaceutical compound primarily used for the treatment of hyperuricemia, particularly in patients with gout. It functions as an oral inhibitor of the urate-anion exchanger transporter 1, which plays a crucial role in uric acid reabsorption in the kidneys. By inhibiting this transporter, Lesinurad sodium promotes the excretion of uric acid, thereby reducing serum uric acid levels and alleviating symptoms associated with gout.

Source and Classification

Lesinurad sodium is classified as a uricosuric agent and has been approved by health authorities, including the United States Food and Drug Administration and the European Medicines Agency. It is often used in combination with xanthine oxidase inhibitors to enhance its efficacy in managing hyperuricemia .

Synthesis Analysis

Methods and Technical Details

The synthesis of Lesinurad sodium has evolved to improve efficiency, safety, and environmental impact. Traditional methods often utilized toxic reagents such as thiophosgene, complicating the process and raising safety concerns. Recent advancements have introduced novel synthetic routes that avoid these hazardous materials.

Molecular Structure Analysis

Structure and Data

Lesinurad sodium does not possess chiral centers but exists as a racemic mixture of two atropisomers in a 50:50 ratio. The compound can be represented by its molecular formula C12H10N2O3C_{12}H_{10}N_{2}O_{3} with a molecular weight of approximately 230.22 g/mol.

  1. Crystalline Forms: There are two known non-solvated crystal forms of Lesinurad: form 1 (metastable) and form 2 (thermodynamically stable). Form 2 is preferred for manufacturing due to its stability during storage .
  2. Spectroscopic Data: The structure has been elucidated using various analytical techniques including Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry, and X-ray crystallography, confirming the integrity and purity of the synthesized compound .
Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of Lesinurad sodium involves several key reactions:

  1. Suzuki Coupling Reaction: This reaction forms the core structure of Lesinurad by coupling aryl halides with boronic acids under palladium catalysis, providing a pathway that minimizes toxic waste .
  2. Hydrolysis and Oxidation: Subsequent steps may involve hydrolysis reactions to convert intermediates into Lesinurad or oxidation processes to refine the final product further.
  3. Purification Steps: After synthesis, purification typically includes liquid-liquid extraction methods using solvents like ethyl acetate, followed by recrystallization to achieve high purity levels necessary for pharmaceutical applications .
Mechanism of Action

Process and Data

Lesinurad sodium acts primarily on the renal urate transporter 1 (URAT1), inhibiting its function:

  1. Inhibition of Uric Acid Reabsorption: By blocking URAT1, Lesinurad sodium reduces the reabsorption of uric acid in the proximal tubules of the kidneys, leading to increased uric acid excretion through urine.
  2. Impact on Serum Uric Acid Levels: Clinical studies have demonstrated that administration of Lesinurad sodium significantly lowers serum uric acid levels when used in conjunction with xanthine oxidase inhibitors like allopurinol .
  3. Efficacy in Gout Treatment: This mechanism is particularly beneficial for patients with refractory gout who do not respond adequately to conventional therapies.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lesinurad sodium exhibits specific physical and chemical properties relevant for its application:

  1. Solubility: It is soluble in water and organic solvents like methanol and ethanol, which facilitates its formulation into various pharmaceutical preparations .
  2. Stability: The thermodynamically stable form (form 2) ensures that Lesinurad sodium maintains its efficacy over time when stored under recommended conditions.
  3. Storage Conditions: Stability studies indicate that Lesinurad sodium can be stored at room temperature under controlled humidity for extended periods without significant degradation .
Applications

Scientific Uses

Lesinurad sodium's primary application is in the management of hyperuricemia associated with gout:

  1. Combination Therapy: It is often prescribed alongside xanthine oxidase inhibitors to enhance therapeutic outcomes in patients who experience inadequate control of uric acid levels with monotherapy.
  2. Research Applications: Beyond clinical use, Lesinurad sodium serves as a valuable tool in research settings focused on renal transport mechanisms, urate metabolism, and the development of novel therapies for metabolic disorders related to uric acid dysregulation .
Chemical Characterization and Synthesis of Lesinurad Sodium

Molecular Structure and Physicochemical Properties

Lesinurad sodium (C₁₇H₁₃BrN₃NaO₂S; MW 426.26 g/mol) is the sodium salt of lesinurad, a selective uric acid reabsorption inhibitor. Its chemical name is sodium 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate [5] [10]. The structure comprises three key domains:

  • Component A: A brominated 1,2,4-triazole ring serving as the core pharmacophore for urate transporter 1 (URAT1) inhibition.
  • Component B: A 4-cyclopropylnaphthalene hydrophobic domain enabling hydrophobic interactions with URAT1.
  • Component C: A thioacetic acid side chain, neutralized as the sodium salt, critical for solubility and renal transporter interactions [4] [10].
  • Physicochemical Properties:
  • Solubility: Highly soluble in water (>50 mg/mL) and polar organic solvents (e.g., DMSO, methanol) but poorly soluble in lipids [5] [10].
  • Crystalline Forms: Multiple polymorphs exist. Form I (thermodynamically stable) shows a characteristic X-ray powder diffraction (XRPD) pattern with peaks at 6.7°, 13.4°, 20.1° (2θ). Form II (metastable) exhibits distinct peaks at 5.8°, 16.7°, 24.3° (2θ). The monohydrate form displays dehydration endotherms at 80–100°C in differential scanning calorimetry (DSC) [10].
  • pKa: The carboxylic acid group has a pKa of ~3.5, facilitating ionization at physiological pH [5].

Table 1: Key Physicochemical Properties of Lesinurad Sodium

PropertyValue/Description
Molecular FormulaC₁₇H₁₃BrN₃NaO₂S
Molecular Weight426.26 g/mol
Solubility in Water>50 mg/mL
Dominant Crystalline FormForm I (XRPD peaks: 6.7°, 13.4°, 20.1° 2θ)
Thermal Decomposition>200°C (by thermogravimetry)

Synthetic Pathways and Industrial Production Methods

The synthesis of lesinurad sodium emphasizes cost efficiency, yield optimization, and avoidance of hazardous reagents. The most industrially viable route is a six-step linear process starting from 4-bromonaphthalen-1-amine, achieving an overall yield of 38.8% [1] [9]:

Step 1: Suzuki Coupling4-Bromonaphthalen-1-amine reacts with cyclopropylboronic acid under Pd catalysis in a toluene/water (25:1) mixture to yield 4-cyclopropylnaphthalen-1-amine (4).

Step 2: Isothiocyanate FormationCompound 4 reacts with 1,1'-thiocarbonyldiimidazole (TCDI) in dichloromethane (DCM) at 25°C for 12 hours to form 1-cyclopropyl-4-isothiocyanatonaphthalene (5). This step replaces toxic thiophosgene, enhancing environmental safety [1] [6].

Step 3: Thiourea IntermediateReaction of 5 with aminoguanidine hydrochloride affords 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol (6).

Step 4: AlkylationThe thiol group of 6 undergoes alkylation with methyl bromoacetate to yield methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (7).

Step 5: BrominationBromination of 7 using N-bromosuccinimide (NBS) in DMF or DCM produces the brominated intermediate methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (8). Alternative brominating agents (e.g., bromine, CuBr₂) are also effective [6].

Step 6: Hydrolysis and Salt FormationEster hydrolysis of 8 with NaOH followed by acidification yields lesinurad acid. Treatment with sodium hydroxide generates lesinurad sodium, purified via crystallization [1] [6] [9].

  • Industrial Improvements:
  • Solvent Optimization: DCM for TCDI reaction minimizes by-products and simplifies purification [1].
  • Bromination Control: NBS in DMF at 0–5°C prevents dibromination [6].
  • Yield Enhancement: Strict stoichiometry (1:1.5 ratio for amine:TCDI) and ambient conditions improve reproducibility [9].

Table 2: Key Synthetic Steps and Optimization Parameters

StepIntermediateReagent/ConditionsYieldImprovement
1Compound 4Cyclopropylboronic acid, Pd catalyst85%Toluene/water solvent system
2Compound 5 (Isothiocyanate)TCDI, DCM, 25°C, 12 h83.6%Replaces thiophosgene; milder conditions
5Compound 8 (Brominated)NBS, DMF, 0–5°C89%Prevents polybromination
6Lesinurad sodiumNaOH → acidification → crystallization90%High-purity crystalline form

Analytical Methodologies for Quantification

Accurate quantification of lesinurad sodium in pharmaceutical and biological matrices employs chromatographic and spectrophotometric techniques:

Pharmaceutical Formulations:

  • HPLC with UV Detection:
  • Method: Eclipse Plus C18 column (4.6 × 250 mm, 5 µm), gradient elution with acetonitrile and potassium dihydrogen phosphate buffer (pH 4.2).
  • Performance: Linear range 100–50,000 ng/mL; LLOQ 100 ng/mL; retention time ~8.2 min [3] [7].
  • Spectrophotometric Methods:
  • Area Under Curve (AUC): Quantification at 220–240 nm for lesinurad, 240–260 nm for allopurinol (in combination formulations).
  • Artificial Neural Networks (ANN): Resolves spectral overlaps in DUZALLO® tablets (lesinurad + allopurinol) with >98% accuracy [7].

Biological Matrices (e.g., Plasma):

  • HPLC-DAD: Simultaneous quantification of lesinurad with co-administered drugs (etoricoxib, amiodarone). Uses diclofenac as an internal standard. Validated per FDA guidelines with precision (RSD < 2%) and recovery >95% [3].
  • UPLC-MS/MS: For trace analysis; LLOQ of 5 ng/mL in rat plasma using deuterated internal standards [3] [7].

Table 3: Analytical Methods for Lesinurad Sodium Quantification

MatrixMethodConditionsLinear RangeLLOQ
TabletsHPLC-UVC18 column; KH₂PO₄ (pH 4.2)/ACN gradient5–50 µg/mL100 ng/mL
TabletsAUC Spectrophotometry220–240 nm (lesinurad)2–40 µg/mL0.5 µg/mL
Rat PlasmaHPLC-DADZorbax Eclipse C18; ACN/phosphate buffer; diclofenac IS100–50,000 ng/mL100 ng/mL
Human PlasmaUPLC-MS/MSESI+; multiple reaction monitoring (MRM); deuterated IS5–5,000 ng/mL5 ng/mL

Stability Profiling Under Varied Environmental Conditions

Lesinurad sodium’s stability is influenced by humidity, temperature, and pH. Key findings include:

  • Thermal Stability:
  • Solid State: Degrades >200°C (decomposition peak at 210°C in DSC). Below this, Form I remains stable for 24 months at 25°C/60% RH [10].
  • Accelerated Conditions: 5% degradation after 6 months at 40°C/75% RH, primarily via triazole ring oxidation [10].

  • Hydrolytic Stability:

  • pH Dependence: Stable at pH 4–6 (<2% degradation in 1 week). Degrades rapidly at pH <2 (acid-catalyzed hydrolysis of the triazole ring) or pH >8 (ester formation via decarboxylation) [6] [10].
  • Solution State: Degrades in water via nucleophilic displacement of bromine, forming des-bromo analogs [8].

  • Photostability:

  • Significant degradation under UV light (300–400 nm) after 48 hours, forming sulfoxide and naphthalene cleavage products. Opaque packaging is essential [10].

  • Crystalline Form Impact:

  • Form I exhibits superior stability to humidity (0.2% weight gain at 80% RH) compared to Form II (4.5% weight gain) due to lower hygroscopicity [10].

Table 4: Stability Summary of Lesinurad Sodium

Stress ConditionDegradation PathwayDegradation ProductsMitigation Strategy
High Temperature (40°C)Oxidation of triazole ringN-Oxide derivativesAntioxidants in formulation
Acidic pH (<3)Hydrolysis of triazole ringDes-bromo acid analogpH-controlled buffers
Alkaline pH (>8)DecarboxylationEster derivativesAvoid alkaline excipients
UV ExposureSulfur oxidation; naphthalene cleavageSulfoxides; quinonesOpaque/amber packaging
High Humidity (>75% RH)Hydration/hydrolysisHydratesControlled humidity packaging

Properties

CAS Number

1151516-14-1

Product Name

Lesinurad sodium

IUPAC Name

sodium;2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate

Molecular Formula

C17H13BrN3NaO2S

Molecular Weight

426.3 g/mol

InChI

InChI=1S/C17H14BrN3O2S.Na/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14;/h1-4,7-8,10H,5-6,9H2,(H,22,23);/q;+1/p-1

InChI Key

FVYMVLTWIBGEMC-UHFFFAOYSA-M

SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)[O-].[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

Lesinurad sodium; Lesinurad; RDEA594; RDEA 594; RDEA-594, brand name: Zurampic.

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.